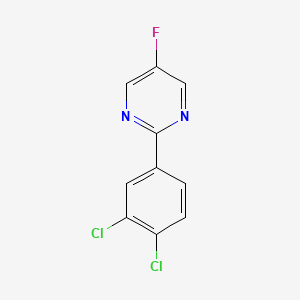
2-(3,4-Dichlorophenyl)-5-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-5-fluoropyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to a pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-fluoropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 5-fluorouracil as the primary starting materials.
Formation of Intermediate: The 3,4-dichloroaniline undergoes a nucleophilic substitution reaction with 5-fluorouracil in the presence of a suitable base such as potassium carbonate.
Cyclization: The intermediate formed is then subjected to cyclization under acidic conditions to form the pyrimidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-5-fluoropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can affect cellular pathways such as signal transduction, gene expression, and metabolic processes, resulting in changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dichlorophenyl)-5-chloropyrimidine
- 2-(3,4-Dichlorophenyl)-5-bromopyrimidine
- 2-(3,4-Dichlorophenyl)-5-iodopyrimidine
Uniqueness
2-(3,4-Dichlorophenyl)-5-fluoropyrimidine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H5Cl2FN2 |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2/c11-8-2-1-6(3-9(8)12)10-14-4-7(13)5-15-10/h1-5H |
Clé InChI |
QCUZXIQUDAQFOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC=C(C=N2)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


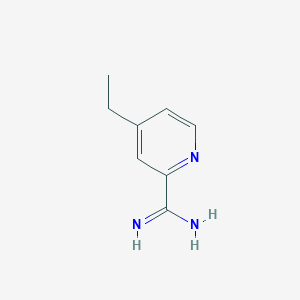
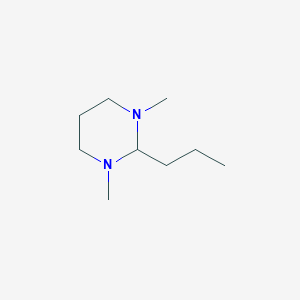
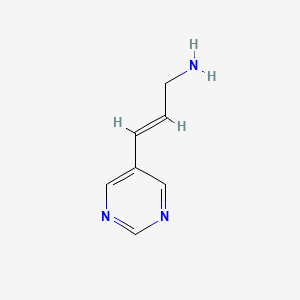
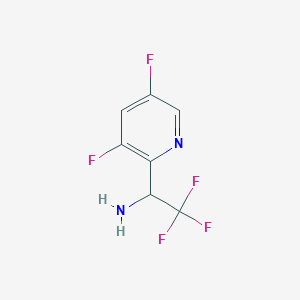
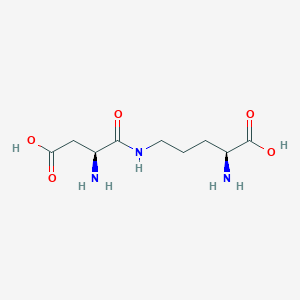
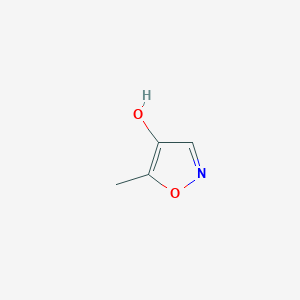
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)

![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
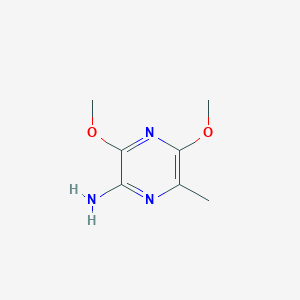
![Pyridine, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B13122507.png)
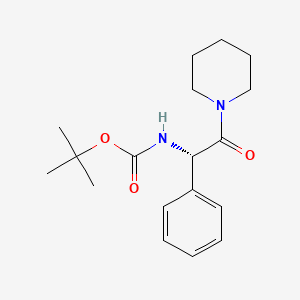
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13122517.png)
